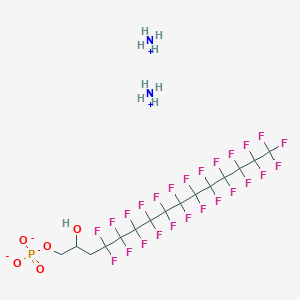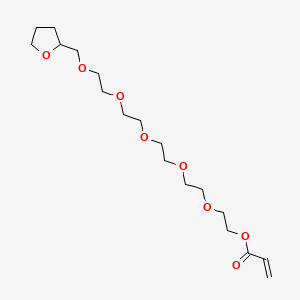
Tetrahydrofurfuryl pentaethylene glycol acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydrofurfuryl pentaethylene glycol acrylate is a specialized acrylate compound known for its unique chemical structure and properties. It is characterized by the presence of a tetrahydrofurfuryl group and a pentaethylene glycol chain, which contribute to its versatility in various applications, particularly in polymer chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrofurfuryl pentaethylene glycol acrylate typically involves the esterification of tetrahydrofurfuryl alcohol with pentaethylene glycol and acrylic acid. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous monitoring of reaction parameters. The process involves the use of high-purity reactants and advanced purification techniques, such as distillation and crystallization, to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
Tetrahydrofurfuryl pentaethylene glycol acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize through free radical mechanisms, often initiated by peroxides or azo compounds.
Esterification: It can form esters with other alcohols or acids.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.
Common Reagents and Conditions
Polymerization: Benzoyl peroxide or azobisisobutyronitrile (AIBN) as initiators, typically at elevated temperatures.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid, with heating.
Hydrolysis: Acidic or basic aqueous solutions, often at elevated temperatures.
Major Products
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Esterification: Various esters depending on the reactants used.
Hydrolysis: Tetrahydrofurfuryl alcohol and pentaethylene glycol.
科学研究应用
Tetrahydrofurfuryl pentaethylene glycol acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers and copolymers with unique properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels and other materials for tissue engineering and regenerative medicine.
Industry: Applied in the production of adhesives, coatings, and sealants with improved performance characteristics.
作用机制
The mechanism of action of tetrahydrofurfuryl pentaethylene glycol acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The molecular targets include the reactive sites on the acrylate group, which participate in free radical polymerization. The pathways involved include the initiation, propagation, and termination steps typical of radical polymerization processes.
相似化合物的比较
Similar Compounds
Tetrahydrofurfuryl acrylate: Lacks the pentaethylene glycol chain, resulting in different solubility and mechanical properties.
Pentaethylene glycol diacrylate: Contains two acrylate groups, leading to higher cross-linking density in polymers.
Methoxy polyethylene glycol acrylate: Features a methoxy group instead of the tetrahydrofurfuryl group, affecting its reactivity and compatibility with other materials.
Uniqueness
Tetrahydrofurfuryl pentaethylene glycol acrylate is unique due to its combination of the tetrahydrofurfuryl group and the pentaethylene glycol chain, which impart distinct solubility, flexibility, and reactivity characteristics. This makes it particularly valuable in applications requiring specific mechanical and chemical properties.
属性
CAS 编号 |
67892-99-3 |
|---|---|
分子式 |
C18H32O8 |
分子量 |
376.4 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-(oxolan-2-ylmethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C18H32O8/c1-2-18(19)26-15-14-23-11-10-21-7-6-20-8-9-22-12-13-24-16-17-4-3-5-25-17/h2,17H,1,3-16H2 |
InChI 键 |
CTVTVTUUJWVDSV-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)OCCOCCOCCOCCOCCOCC1CCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3'-Chloro-[1,1'-biphenyl]-3,4,4'-triamine](/img/structure/B15201746.png)
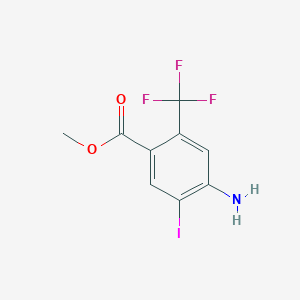
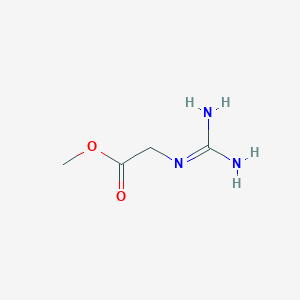
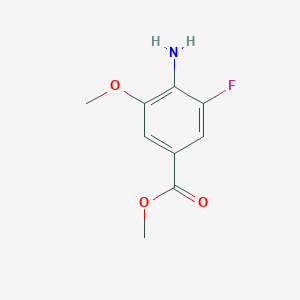
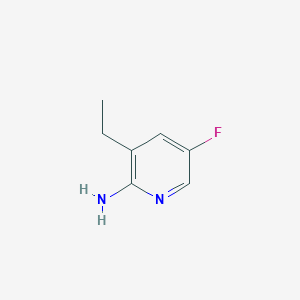
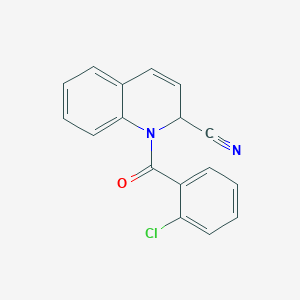
![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-2-(trifluoromethyl)-](/img/structure/B15201798.png)

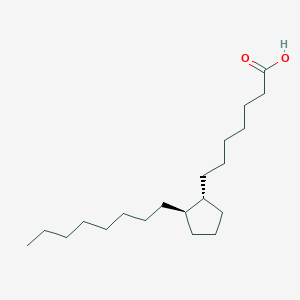
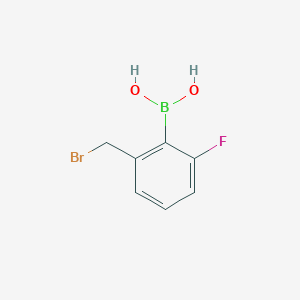

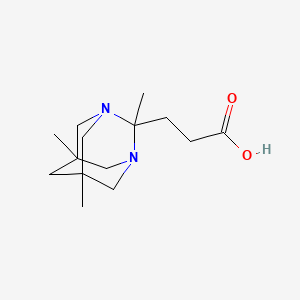
![N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B15201831.png)
